2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride
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Overview
Description
2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O4S2 and a molecular weight of 290.69 g/mol . It is characterized by the presence of two sulfonyl chloride groups and a difluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with difluoromethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride groups can be hydrolyzed to form sulfonic acids.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride has several applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The difluoromethyl group can also influence the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Benzene-1-sulfonyl chloride: Lacks the difluoromethyl group, making it less reactive in certain transformations.
Methanesulfonyl chloride: Contains a simpler structure with only one sulfonyl chloride group and no aromatic ring.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group, which can impart different reactivity and properties compared to the difluoromethyl group.
The uniqueness of this compound lies in its combination of two sulfonyl chloride groups and a difluoromethyl group attached to a benzene ring, providing a versatile reagent for various chemical applications.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O4S2/c8-16(13,14)6-4-2-1-3-5(6)15(11,12)7(9)10/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBATTYOFQLQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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